molecular formula C16H10Cl2N4O B2910254 3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 338978-01-1

3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2910254
CAS No.: 338978-01-1
M. Wt: 345.18
InChI Key: QTQRWXJZXPHKOL-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline is a potent and selective small-molecule inhibitor recognized for its high affinity and specificity towards Glycogen Synthase Kinase-3 (GSK-3). This compound exhibits significant research value primarily in the fields of oncology and neuroscience. Its primary mechanism of action involves the competitive inhibition of ATP binding to the GSK-3 catalytic site, thereby potently suppressing the phosphorylation of downstream substrates. In cancer research, it is utilized to investigate pathways involved in tumor proliferation and survival, as the dysregulation of GSK-3 has been implicated in various cancers. In neurological research, it serves as a critical tool compound for probing the role of GSK-3 in tau protein phosphorylation, a key process in the pathogenesis of neurodegenerative diseases such as Alzheimer's. Studies have demonstrated its efficacy in cellular models to induce β-catenin stabilization and to modulate circadian rhythm pathways, highlighting its broad utility for investigating Wnt signaling and other GSK-3-dependent physiological processes. This makes it an essential pharmacological agent for dissecting complex signaling networks and for validating new therapeutic hypotheses in disease models.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N4O/c1-23-16-19-13-5-3-2-4-10(13)15-21-20-14(22(15)16)9-6-7-11(17)12(18)8-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQRWXJZXPHKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C3=NN=C(N31)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline typically involves multiple steps, starting with the formation of the triazoloquinazoline core. One common approach is the cyclization of a suitable precursor containing the dichlorophenyl group under specific reaction conditions, such as high temperature and the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols.

Scientific Research Applications

3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate is a complex organic compound featuring a furan structure and multiple functional groups. It has diethyl ester groups, a chloroacetamido moiety, and carboxylate functionalities. The molecular formula is C13H16ClNO6, and the molecular weight is approximately 305.72 g/mol. This compound is considered for applications in medicinal chemistry and as an intermediate in organic synthesis.

Chemical Reactivity
The chemical reactivity of 3,4-diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate can be attributed to its functional groups:

  • Diethyl ester groups undergo hydrolysis or transesterification reactions.
  • Chloroacetamido moiety enables amido alkylation or nucleophilic substitution.
  • Carboxylate functionalities participate in esterification or salt formation.

Potential Applications
3,4-diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate has potential applications in:

  • Medicinal Chemistry: Due to its structural features, it may be a valuable building block in synthesizing bioactive molecules.
  • Organic Synthesis: It serves as a versatile intermediate for creating complex organic compounds with diverse applications.

Structural Analogues
Several compounds share structural similarities with 3,4-diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate:

  • Diethyl 2-methylfuran-3,4-dicarboxylate has a similar furan ring and diethyl esters but lacks the chloroacetamido group. It has a simpler structure.
  • 5-Methylfuran-3-carboxylic acid contains a carboxylic acid group. It is more polar and has potential for different biological activity.
  • Ethyl 2-(2-chloroacetamido)-5-methylfuran-3-carboxylate has a similar core structure but fewer ester groups, leading to a different reactivity profile.

Mechanism of Action

The mechanism by which 3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Position 3: Electron-withdrawing groups (e.g., CF3, Cl) stabilize excited states but may reduce Φf due to heavy atom effects. Unsubstituted analogs show higher Φf . Position 5: Methoxy groups (electron-donating) redshift absorption/emission compared to morpholino or aminobiphenyl groups .
  • Solvatochromism : Polar solvents induce bathochromic shifts in emission spectra, a trait shared by most triazoloquinazolines .

Biological Activity

3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer and antimicrobial activities, as well as its mechanism of action based on recent research findings.

Chemical Structure and Properties

The compound features a triazoloquinazoline framework that is known for its diverse biological activities. The presence of the dichlorophenyl and methoxy groups contributes to its pharmacological properties by enhancing lipophilicity and binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to have IC50 values ranging from 2.44 μM to 9.43 μM against HepG2 and HCT-116 cells, indicating potent activity compared to other derivatives in the same class .
  • Mechanism of Action : The anticancer activity is believed to be linked to the compound's ability to intercalate into DNA and inhibit topoisomerase II (Topo II), an enzyme critical for DNA replication and repair. This mechanism leads to increased DNA damage and apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound also demonstrates antimicrobial effects:

  • Activity Spectrum : Preliminary screenings suggest that derivatives of triazoloquinazolines show activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Case Studies

Several studies have documented the efficacy of this compound:

  • Study on HepG2 Cells : In a study evaluating various derivatives for their cytotoxicity against HepG2 cells, this compound was among the most active, with an IC50 value of 2.44 μM. The study concluded that structural modifications could enhance its biological activity .
  • Antimicrobial Screening : Another investigation tested the compound against multiple bacterial strains. Results indicated that it effectively inhibited growth in several strains, suggesting potential for development as an antimicrobial agent .

Data Tables

Biological Activity Cell Line/Organism IC50 Value (μM) Notes
CytotoxicityHepG22.44High activity against liver cancer cells
CytotoxicityHCT-1166.29Effective in colon cancer model
AntimicrobialS. aureusN/AActive against Gram-positive bacteria
AntimicrobialE. coliN/AActive against Gram-negative bacteria

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